5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether
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Overview
Description
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether is a chemical compound that belongs to the class of oxathiazine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a dioxido group, and an oxathiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-1,3-oxathiolane-2,2-dioxide with ethyl alcohol in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)-N,N-ditetradecylaniline
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
Uniqueness
5,5-Dimethyl-4,4-dioxido-2-phenyl-5,6-dihydro-1,4,3-oxathiazin-6-yl ethyl ether is unique due to its specific structural features, such as the presence of both dioxido and oxathiazine groups
Properties
CAS No. |
38336-82-2 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
6-ethoxy-5,5-dimethyl-2-phenyl-6H-1,4,3-oxathiazine 4,4-dioxide |
InChI |
InChI=1S/C13H17NO4S/c1-4-17-12-13(2,3)19(15,16)14-11(18-12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
InChI Key |
YYMXLISEUGEZGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(S(=O)(=O)N=C(O1)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
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